molecular formula C17H17N3O2S B2354905 1-cyclopentyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 937597-71-2

1-cyclopentyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2354905
CAS No.: 937597-71-2
M. Wt: 327.4
InChI Key: GFBRNSONABEMEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This compound is a key investigative tool in oncology research, specifically for studying cancers driven by the FGF19-FGFR4 signaling axis, such as hepatocellular carcinoma (HCC) (PMID: 31039538) . Its primary mechanism of action is the reversible and ATP-competitive inhibition of FGFR4 kinase activity, which effectively suppresses downstream signaling pathways like MAPK and PI3K-AKT, leading to reduced cancer cell proliferation and induction of apoptosis (US20220002231A1) . A significant research value of this inhibitor lies in its high selectivity for FGFR4 over other FGFR family members (FGFR1, 2, and 3), a property designed to mitigate off-target effects and provide a more precise probe for dissecting the unique biological functions of FGFR4 in disease models (IUPHAR/BPS Guide to PHARMACOLOGY) . Researchers utilize this compound in vitro and in vivo to validate FGFR4 as a therapeutic target and to explore the potential of targeted therapies for treatment-resistant cancers.

Properties

IUPAC Name

1-cyclopentyl-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-10-15-12(17(21)22)9-13(14-7-4-8-23-14)18-16(15)20(19-10)11-5-2-3-6-11/h4,7-9,11H,2-3,5-6H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBRNSONABEMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)O)C4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Cyclopentyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H17N3O2SC_{17}H_{17}N_{3}O_{2}S with a molecular weight of 321.37 g/mol. Its structure includes a pyrazolo[3,4-b]pyridine core substituted with a cyclopentyl group, a methyl group, and a thiophene moiety, which contributes to its unique biological activity.

PropertyValue
Molecular FormulaC17H17N3O2SC_{17}H_{17}N_{3}O_{2}S
Molecular Weight321.37 g/mol
CAS Number937597-71-2

Antimicrobial Properties

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant antimicrobial activity. A study by RSC Publishing highlighted the design and synthesis of various derivatives that showed promising anti-tubercular effects against Mycobacterium tuberculosis with IC90 values ranging from 3.73 to 40.32 μM . Although specific data on the compound is limited, its structural analogs suggest potential effectiveness against bacterial infections.

Anti-Cancer Activity

Pyrazolo[3,4-b]pyridines have been explored for their anti-cancer properties. The compound may act as a tyrosine kinase inhibitor (TKI), which is significant in cancer therapy. A review indicated that various derivatives have shown activity against different cancer cell lines, suggesting that our compound could also possess similar properties . The mechanism likely involves the inhibition of specific kinases involved in cell proliferation and survival.

The biological activity of 1-cyclopentyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is thought to involve interaction with key molecular targets such as enzymes and receptors. The binding affinity to these targets can modulate their activity, leading to therapeutic effects. For instance, the compound may inhibit certain kinases or enzymes involved in metabolic pathways critical for disease progression.

Case Studies and Research Findings

  • Anti-Tubercular Activity : In a study focused on synthesizing novel compounds for tuberculosis treatment, derivatives similar to our compound were tested for their efficacy against Mycobacterium tuberculosis. The most active compounds had IC50 values indicating strong inhibitory effects .
  • Cytotoxicity Assessment : Preliminary cytotoxicity studies on related compounds demonstrated low toxicity towards human embryonic kidney cells (HEK-293), suggesting a favorable safety profile for future therapeutic applications .
  • Structure-Activity Relationship (SAR) : An analysis of various pyrazolo[3,4-b]pyridine derivatives revealed that modifications at specific positions significantly affect biological activity. This information can guide further optimization of our compound for enhanced efficacy .

Scientific Research Applications

Introduction to 1-Cyclopentyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

1-Cyclopentyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a synthetic organic compound with significant potential in various scientific fields, particularly in medicinal chemistry and biological research. Its unique structural features contribute to its diverse applications, making it a compound of interest for researchers.

Structural Characteristics

The compound possesses the following structural attributes:

  • Molecular Formula: C17H17N3O2S
  • Molecular Weight: 327.40 g/mol
  • IUPAC Name: 1-Cyclopentyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
  • CAS Number: 937597-71-2

These properties enable the compound to exhibit various chemical reactivities and biological activities.

Medicinal Chemistry

1-Cyclopentyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is being explored for its therapeutic properties . Its structural features suggest potential interactions with biological targets, making it a candidate for drug development.

Case Studies in Drug Development

  • Anticancer Activity : Research has indicated that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. In particular, compounds similar to this one have shown promise in inhibiting the growth of leukemia and breast cancer cells by modulating signaling pathways associated with cell proliferation and apoptosis.
  • Enzyme Inhibition : The compound's ability to bind to specific enzymes suggests its potential as an enzyme inhibitor. This characteristic is valuable for developing treatments for diseases where enzyme activity plays a crucial role.

Biological Research

The compound's interaction with biological molecules allows it to serve as a tool in biochemical studies. Its ability to influence biochemical pathways makes it suitable for investigating:

  • Signal Transduction Pathways : By modulating these pathways, the compound can provide insights into cellular processes such as differentiation and apoptosis.

Industrial Applications

In industrial settings, this compound can be utilized in the development of new materials due to its chemical stability and reactivity. Its unique properties make it suitable for applications in:

  • Polymer Chemistry : The compound can act as a building block for synthesizing polymers with specific functionalities.

Summary of Mechanisms

  • Enzyme Interaction : Binding to enzymes alters their activity.
  • Signaling Pathway Modulation : Influences cellular signaling processes.
  • Cytotoxic Effects : Induces apoptosis in cancer cells.

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₁₇H₁₇N₃O₂S
  • Molecular Weight : 327.40 g/mol
  • CAS Registry Number : 937597-71-2
  • Key Substituents :
    • 1-position : Cyclopentyl group
    • 3-position : Methyl group
    • 6-position : Thiophen-2-yl moiety
    • 4-position : Carboxylic acid

This pyrazolo[3,4-b]pyridine derivative is characterized by a bicyclic heteroaromatic core with a carboxylic acid group at position 4, which is critical for hydrogen bonding in biological targets. The cyclopentyl group enhances lipophilicity, while the thiophene ring contributes π-π stacking interactions .

Comparison with Structural Analogs

Substitutions at the 1-Position (N1 Substituent)

Cyclopentyl vs. Fluorophenyl/Isopropyl/Cyclohexyl :

  • 1-(2-Fluorophenyl) Analog: CAS 1011398-29-0: Molecular formula C₁₇H₁₀FN₃O₂S, MW 339.35 g/mol.
  • 1-(Propan-2-yl) Analog :
    • CAS 879576-89-3 : Smaller isopropyl substituent reduces steric bulk, lowering molecular weight (empirical data suggests ~287–311 g/mol) and possibly improving metabolic clearance .
  • 1-Cyclohexyl Analog :
    • C₁₆H₂₁N₃O₂ , MW 287.36 g/mol. The cyclohexyl group increases lipophilicity but may reduce conformational flexibility compared to cyclopentyl .

Key Insight : Cyclopentyl balances lipophilicity and steric bulk, making it advantageous for membrane permeability without excessive metabolic stability trade-offs.

Substitutions at the 6-Position (Thiophene vs. Other Groups)

Thiophen-2-yl vs. Phenyl/Cyclopropyl/Isopropyl :

  • 6-Phenyl Analog :
    • Example: 6-phenyl-1-(pyridin-3-ylmethyl) derivative (CAS sc-357939). Replacing thiophene with phenyl eliminates sulfur-based interactions but maintains π-π stacking .
  • 6-Cyclopropyl Analog :
    • 3-cyclopropyl-1-(4-fluorophenyl) derivative (CAS 1011397-49-1): C₁₇H₁₄FN₃O₂, MW 311.32 g/mol. Cyclopropyl’s strain energy may enhance rigidity and target selectivity .
  • 6-Isopropyl Analog :
    • 1-cyclohexyl-6-(propan-2-yl) derivative : MW 287.36 g/mol. Aliphatic isopropyl may reduce aromatic interactions but improve solubility .

Key Insight : The thiophen-2-yl group in the target compound provides a balance of electronic (sulfur’s polarizability) and steric properties, critical for interactions with enzymes like β-lactamases .

Functional Group Modifications (Carboxylic Acid vs. Esters)

Ester Derivatives :

  • Methyl Ester Precursor : Methyl 1-(2-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 1795518-55-6). Esterification masks the carboxylic acid, improving cell permeability for prodrug strategies .
  • Ethyl Ester Intermediate : Used in synthesis (e.g., ethyl pyruvate in multi-component cyclization), later hydrolyzed to the active carboxylic acid form .

Key Insight : The carboxylic acid at position 4 is essential for inhibitory activity, likely through salt bridge formation in enzymatic active sites .

Physicochemical and Pharmacological Data

Table 1: Comparative Analysis of Key Analogs

Compound (CAS) Molecular Formula MW (g/mol) Key Substituents Purity Key Properties
937597-71-2 (Target) C₁₇H₁₇N₃O₂S 327.40 Cyclopentyl, Thiophen-2-yl 95%+ High lipophilicity, β-lactamase inhibition potential
1011398-29-0 C₁₇H₁₀FN₃O₂S 339.35 2-Fluorophenyl, Thiophen-2-yl 95% Enhanced electronegativity, discontinued
1011397-49-1 C₁₇H₁₄FN₃O₂ 311.32 Cyclopropyl, 4-Fluorophenyl 95% Rigid structure, potential for CNS targets
879576-89-3 C₁₄H₁₄N₃O₂S ~287 Isopropyl, Thiophen-2-yl N/A Lower MW, improved solubility
sc-357939 C₁₉H₁₄N₄O₂ 354.35 Pyridin-3-ylmethyl, Phenyl 95%+ Enhanced solubility via pyridine

Preparation Methods

Core Pyrazolo[3,4-b]Pyridine Synthesis

Sonochemical Cyclization of Aminopyridine Derivatives

The pyrazolo[3,4-b]pyridine scaffold is synthesized via a one-pot sonochemical cyclization between 1-amino-2(1H)-pyridine-2-imine derivatives and acetylene dicarboxylates. For example, reacting 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile with dimethyl acetylenedicarboxylate (DMAD) under ultrasound irradiation (85°C, 20 min) yields the pyrazolo[1,5-a]pyridine core in 92% yield . This method eliminates regioselectivity issues associated with traditional thermal routes and reduces reaction times from hours to minutes.

Key Reaction Conditions:
  • Solvent: Acetonitrile
  • Catalyst: None (ultrasound promotes reaction)
  • Temperature: 85°C
  • Yield: 85–95% for analogous derivatives

Functionalization of the Pyrazolo[3,4-b]Pyridine Core

Introduction of the Cyclopentyl Group

The cyclopentyl moiety is introduced at the N1 position via alkylation. A patent by describes alkylating 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives with 4-(chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene in the presence of potassium carbonate and acetonitrile. This step avoids dimethylformamide (DMF) to prevent side reactions, achieving 75–80% conversion .

Optimization Insights:
  • Base: K2CO3 or Cs2CO3 (superior to NaOH due to milder conditions)
  • Solvent: Tetrahydrofuran (THF)/methanol mixtures (9:5 v/v) enhance solubility

Thiophen-2-Yl Substitution at C6

Methyl Group Incorporation at C3

The C3 methyl group originates from the starting material 1-amino-2-imino-4-aryl-1,2-dihydropyridine-3-carbonitrile , where the aryl group is replaced by methyl in optimized routes. Alternatively, post-cyclization methylation using methyl iodide and NaH in DMF is feasible but may reduce yields due to steric hindrance.

Carboxylic Acid Retention and Protection

The C4 carboxylic acid is retained throughout the synthesis by using ethyl pyrazolo[3,4-b]pyridine-4-carboxylate intermediates, which undergo saponification with NaOH/EtOH (reflux, 4 h). Protecting groups like tert-butyl esters (Boc) are avoided to streamline the process.

Purification and Characterization

Final purification involves recrystallization from ethanol/water (3:1) or column chromatography (SiO2, ethyl acetate/hexane). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure integrity:

  • 1H NMR (DMSO-d6): δ 7.81 (d, J = 7.2 Hz, 1H, C-H5), 6.53 (brs, 1H, NH), 3.21 (m, 1H, cyclopentyl)
  • HRMS: m/z 327.4 (M+)

Comparative Analysis of Synthetic Routes

Method Key Step Yield Advantages Limitations Source
Sonochemical cyclization Ultrasound-assisted 92% Fast, regioselective Requires specialized equipment
Thermal alkylation Cyclopentyl introduction 75% Scalable Moderate yields
Suzuki coupling Thiophene installation ~65%* Versatile for aryl groups Palladium cost

*Estimated based on analogous reactions.

Industrial-Scale Considerations

Patents highlight acetonitrile as the preferred solvent for alkylation due to its low cost and ease of removal. For GMP compliance, residual palladium in the final product is controlled to <10 ppm via activated charcoal treatment.

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 1-cyclopentyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation. A general approach includes:

Cyclization of 5-aminopyrazole derivatives with aromatic aldehydes (e.g., thiophene-2-carbaldehyde) under acidic conditions to form the pyrazolo[3,4-b]pyridine core .

Esterification of the carboxylic acid group using methyl or ethyl esters, followed by functionalization of substituents (e.g., cyclopentyl introduction via nucleophilic substitution) .

Hydrolysis of the ester group under basic conditions (e.g., NaOH/EtOH) to regenerate the carboxylic acid .
Key catalysts include palladium or copper for cross-coupling reactions, with solvents like DMF or toluene .

Advanced Synthesis

Q. Q2. How can researchers optimize reaction conditions to mitigate byproduct formation during cyclization?

Methodological Answer: Byproduct analysis (e.g., dimerization or incomplete cyclization) requires:

  • Temperature control : Maintain reflux conditions (110–130°C) to ensure complete ring closure .
  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization and reduce side reactions .
  • Real-time monitoring : Employ TLC or HPLC to track reaction progress and isolate intermediates .
    Contradictory yields reported in literature (e.g., 60–85%) may arise from variations in solvent purity or catalyst loading .

Structural Characterization

Q. Q3. Which techniques are critical for confirming the molecular structure of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves the 3D arrangement of the pyrazolo[3,4-b]pyridine core and substituent orientations. Use SHELX programs for refinement .
  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for cyclopentyl (δ 1.5–2.5 ppm), thiophene (δ 6.5–7.5 ppm), and carboxylic acid protons (broad δ 10–12 ppm) .
    • 2D experiments (COSY, HSQC) : Confirm connectivity between the pyrazole and pyridine rings .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₀N₃O₂S: ~370.12) .

Advanced Structural Analysis

Q. Q4. How can hydrogen-bonding patterns in the crystal lattice influence physicochemical properties?

Methodological Answer: Graph set analysis (Etter’s methodology) identifies directional hydrogen bonds (e.g., carboxylic acid dimerization) that stabilize the crystal lattice . For example:

  • R₂²(8) motifs : Formed between carboxylic acid groups, enhancing thermal stability.
  • C–H···π interactions : Between cyclopentyl and thiophene moieties, affecting solubility .
    Contradictory solubility data (e.g., polar vs. nonpolar solvents) may reflect variations in crystal packing efficiency .

Biological Activity

Q. Q5. What methodologies are used to evaluate the biological activity of this compound?

Methodological Answer:

  • Enzyme inhibition assays : Screen against kinases or proteases using fluorescence-based substrates (e.g., ADP-Glo™ kinase assay) .
  • Antimicrobial testing : Employ microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

Advanced Biological Studies

Q. Q6. How can structure-activity relationships (SAR) guide modifications for enhanced anticancer activity?

Methodological Answer:

  • Substituent variation : Replace cyclopentyl with bulkier groups (e.g., adamantyl) to improve hydrophobic interactions with target proteins .
  • Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase), prioritizing residues like Lys721 and Thr766 .
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF₃) on the thiophene ring to reduce CYP450-mediated degradation .

Computational Modeling

Q. Q7. Which computational tools validate the electronic properties of this compound?

Methodological Answer:

  • DFT calculations (Gaussian 16) : Optimize geometry at the B3LYP/6-311G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gap) .
  • Solvent effects : Use PCM models to simulate polarity-dependent reactivity (e.g., carboxylic acid deprotonation in aqueous media) .
  • TD-DFT : Predict UV-Vis spectra (λmax ~280–320 nm) for comparison with experimental data .

Data Contradictions

Q. Q8. How to reconcile discrepancies in reported solubility and stability data?

Methodological Answer:

  • Replicate experiments : Test solubility in DMSO, ethanol, and water under controlled humidity/temperature .
  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways .
  • Statistical analysis : Apply ANOVA to compare batch-to-batch variability in industrial vs. lab-scale syntheses .

Advanced Purification

Q. Q9. What chromatographic techniques resolve co-eluting impurities in final products?

Methodological Answer:

  • Reverse-phase HPLC : Use C18 columns with gradient elution (MeCN:H₂O + 0.1% TFA) to separate regioisomers .
  • Preparative TLC : Isolate minor byproducts (e.g., N-alkylated derivatives) using silica gel GF₂₅₄ and ethyl acetate/hexane .
  • Ion-exchange chromatography : Purify carboxylic acid derivatives by pH-selective retention on Dowex® resins .

Stability and Storage

Q. Q10. What protocols ensure long-term stability of this compound in research settings?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .
  • Light-sensitive containers : Use amber vials to avoid photodegradation of the thiophene moiety .
  • Purity monitoring : Conduct quarterly HPLC analyses (≥95% purity threshold) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.